Methyl 4-chloro-3-ethylbenzoylformate

Description

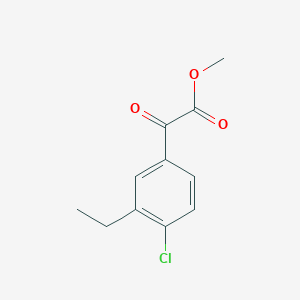

Methyl 4-chloro-3-ethylbenzoylformate is a substituted benzoylformate ester characterized by a methyl ester group, a chlorine substituent at the 4-position, and an ethyl group at the 3-position of the aromatic ring. Benzoylformate esters are typically utilized as intermediates in oxidation reactions or as precursors for ketone synthesis .

Properties

IUPAC Name |

methyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-7-6-8(4-5-9(7)12)10(13)11(14)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZSZBQMJKKCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-ethylbenzoylformate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-ethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-ethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products Formed:

Oxidation: 4-chloro-3-ethylbenzoic acid or 4-chloro-3-ethylbenzaldehyde.

Reduction: 4-chloro-3-ethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-ethylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-ethylbenzoylformate involves its interaction with various molecular targets. In ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on esters with analogous substituents, including chloro, ethyl, and methyl groups, to highlight structural and functional differences.

Substituent Position and Electronic Effects

- Ethyl 4-Chlorobenzoyl Formate (, Item 1): Differs in the ester group (ethyl vs. methyl) and lacks the 3-ethyl substituent.

- Ethyl 4-Ethyl-3-Iodobenzoate (, Item 13):

Shares the 3-ethyl group but replaces chlorine with iodine. The larger iodine atom increases steric hindrance and polarizability, which could slow reaction kinetics compared to the chloro analog . - Ethyl 4-Fluoro-3-Isopropylbenzoate (, Item 14):

Substitutes chlorine with fluorine and 3-ethyl with isopropyl. Fluorine’s strong electron-withdrawing effect reduces electron density on the aromatic ring, contrasting with chlorine’s moderate electronegativity .

Functional Group Comparisons

- Methyl Salicylate ():

A simple methyl ester with a hydroxyl group ortho to the ester. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to Methyl 4-chloro-3-ethylbenzoylformate, which lacks polar substituents beyond chlorine . - Sandaracopimaric Acid Methyl Ester (, Item 4): A diterpene-derived methyl ester with a complex bicyclic structure. Unlike this compound, its rigidity and non-aromatic backbone limit conjugation effects .

Data Tables: Key Properties of Selected Esters

| Compound | Ester Group | Substituents | Boiling Point* | Solubility* | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Methyl | 4-Cl, 3-Et | ~200–220°C† | Low in H₂O | Moderate electrophilicity |

| Ethyl 4-Chlorobenzoyl Formate | Ethyl | 4-Cl | ~220–240°C† | Moderate in EtOH | Higher lipophilicity |

| Methyl Salicylate | Methyl | 2-OH | 222°C | High in H₂O | Hydrogen bonding dominant |

| Sandaracopimaric Acid Methyl Ester | Methyl | Diterpene backbone | >300°C | Insoluble in H₂O | Steric hindrance limits reactions |

*Estimated based on structural analogs; †Predicted using group contribution methods.

Sources: .

Research Findings and Limitations

- Reactivity Trends : The 3-ethyl group in this compound likely reduces electrophilic aromatic substitution rates compared to unsubstituted analogs due to steric effects .

- Thermal Stability : Methyl esters generally exhibit lower thermal stability than ethyl esters, as seen in methyl salicylate (decomposes at ~222°C) versus ethyl analogs .

- Gaps in Data : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

Methyl 4-chloro-3-ethylbenzoylformate is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structural formula:

- Molecular Formula : CHClO

- Molecular Weight : 232.67 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on alcohol dehydrogenase (ADH), which is crucial for ethanol metabolism. The inhibition constant (Ki) was found to be approximately 0.12 mM, indicating a moderate level of enzyme inhibition.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of pathogenic bacteria, demonstrating a broad spectrum of activity and potential for therapeutic applications. -

Biocatalytic Applications :

Another significant application of this compound is in biocatalysis. Research indicated that this compound can serve as a substrate for various biotransformation processes, particularly in the synthesis of chiral alcohols. The use of whole-cell catalysts showed enhanced conversion rates compared to isolated enzymes, achieving up to 93% substrate conversion within specific time frames.

The biological activity of this compound is believed to involve multiple mechanisms:

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Interaction : The compound's structure enables it to interact with active sites of enzymes like ADH, thereby inhibiting their function and altering metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.